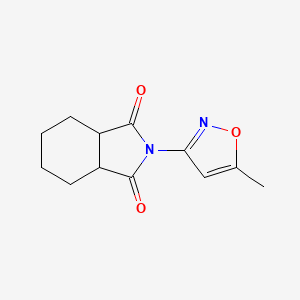

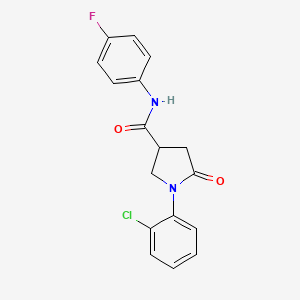

![molecular formula C21H20N2O3 B4008183 2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)

2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives like "2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate" often involves multistep chemical reactions, including cyclization and substitution reactions. For instance, the synthesis of related ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates has been achieved through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, showcasing a method that could potentially be adapted for the synthesis of the target compound (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. These techniques provide detailed information about the molecular geometry, bonding, and electronic properties of the compound. For example, a study on a similar compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, utilized DFT and TDDFT methods to analyze its molecular structure, revealing insights into its nonlinear optical behavior and reactivity (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

The reactivity of quinoline derivatives towards different chemical reactions, such as addition-elimination and substitution reactions, significantly influences their chemical properties. The tandem addition-elimination-SNAr reaction has been employed to prepare ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate derivatives, showcasing the versatility of quinoline compounds in undergoing various chemical transformations (Bunce, Lee, & Grant, 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure, melting points, and solubility, are crucial for their application in various fields. X-ray diffraction analysis has been utilized to determine the crystalline structure of similar compounds, providing essential data for understanding the solid-state properties of these molecules (Xiang, 2004).

Aplicaciones Científicas De Investigación

Photovoltaic Applications

Quinoline derivatives have been explored for their potential in photovoltaic properties, particularly in the development of organic–inorganic photodiode fabrication. Films of quinoline derivatives have been deposited using thermal evaporation techniques, showing significant promise in terms of rectification behavior and photovoltaic properties under both dark and illuminated conditions. These findings suggest their applicability in the fabrication of photodiodes, with specific derivatives enhancing diode parameters, indicating their suitability for use in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties

Studies on the structural and optical properties of quinoline derivatives reveal their polycrystalline nature and how they transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These compounds demonstrate significant optical properties, including absorption parameters and electron transition types, critical for various technological applications like liquid crystal displays and other optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis for Medicinal Chemistry

Quinoline derivatives are also synthesized for potential applications in medicinal chemistry, including as intermediates for developing drugs targeting various diseases. The synthesis process involves condensation reactions and modifications to introduce specific functional groups, enabling the creation of compounds with desired biological activities. These synthetic strategies are foundational for discovering new therapeutics (Fathala & Pazdera, 2017).

Dielectric Properties

The dielectric properties of quinoline derivatives have been studied, emphasizing their significance in electronic and optoelectronic applications. The influence of substitution groups on these properties has been a particular focus, providing insights into how molecular modifications can impact the overall performance of materials used in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Anticancer Activity

Quinoline derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of these compounds in inhibiting tumor growth. Specific derivatives have shown strong anti-proliferative effects against various cancer cell lines, underscoring the potential of quinoline-based compounds in cancer therapy (Ahmed, Mohamed, Omran, & Salah, 2020).

Propiedades

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-12-18(17-10-6-7-11-19(17)22-14)21(25)26-13-20(24)23-15(2)16-8-4-3-5-9-16/h3-12,15H,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMRIDUQDKQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)

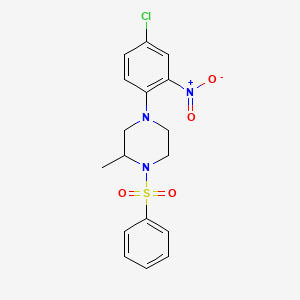

![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)

![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

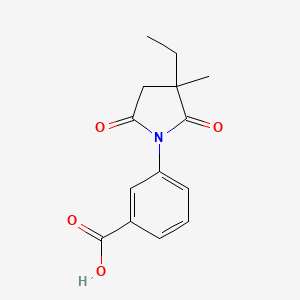

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

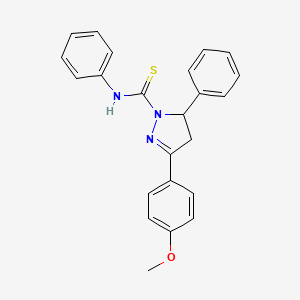

![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)